Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]-
Description
Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- is a halogenated acetamide derivative characterized by a chloroacetamide backbone substituted with a 2-fluoro-4-(trifluoromethyl)phenyl group. This compound belongs to a broader class of N-aryl-2-chloroacetamides, which are widely studied for their pesticidal, herbicidal, and pharmacological activities. The trifluoromethyl (-CF₃) and fluoro (-F) substituents on the aromatic ring enhance its lipophilicity and metabolic stability, making it a candidate for agrochemical and biomedical applications .
Properties
IUPAC Name |
2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRJMIXEFPPSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetylation of 2-Fluoro-4-(Trifluoromethyl)Aniline
The most straightforward synthesis involves the reaction of 2-fluoro-4-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base. This method, adapted from analogous acetanilide syntheses, proceeds via nucleophilic acyl substitution:
Reaction Conditions :
-
Base : Triethylamine (2.2 equiv) or potassium carbonate (2.0 equiv) to neutralize HCl.
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C initially, followed by warming to 25°C.
-
Time : 4–6 hours for completion, monitored by thin-layer chromatography (TLC).
Yield : 68–72% after purification. Side products include unreacted aniline (3–5%) and diacetylated byproducts (<2%).
Alternative Pathway via Intermediate Isocyanate Formation
A patent-derived approach for structurally similar compounds involves generating an isocyanate intermediate, though this requires stringent anhydrous conditions:
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Step 1 : Phosgene (COCl₂) reaction with 2-fluoro-4-(trifluoromethyl)aniline to form aryl isocyanate.
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Step 2 : Reaction with chloroacetamide in DMF at 80°C for 8 hours.
Challenges :
-
Phosgene’s toxicity necessitates specialized equipment.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Stoichiometric Considerations
-
Chloroacetyl chloride : A 10% molar excess (1.1 equiv) ensures complete aniline consumption.
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Base : Triethylamine (2.2 equiv) outperforms K₂CO₃ in suppressing side reactions.
Purification and Isolation Techniques
Aqueous Workup
Recrystallization
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Solvent system : Ethanol/water (4:1 v/v) yields colorless crystals with >98% purity.
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Recovery : 85–90% of crude product after two recrystallizations.
Structural Characterization
Spectroscopic Analysis
Purity Assessment
Industrial-Scale Production
Batch Process Optimization
Waste Management
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HCl scrubbing : Neutralized with NaOH to form NaCl (pH 7–8 before disposal).
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Solvent recovery : DCM is distilled and reused (85% recovery efficiency).
Comparative Analysis of Methods
| Parameter | Direct Acetylation | Isocyanate Route |
|---|---|---|
| Yield | 72% | 58% |
| Purity | >99% | 95% |
| Scalability | Excellent | Moderate |
| Safety | Low risk | High risk (phosgene) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-chloro group exhibits significant electrophilicity, enabling nucleophilic substitution under mild alkaline conditions. Key transformations include:
Hydrolysis and Functional Group Interconversion
Controlled hydrolysis pathways dominate under acidic or basic conditions:
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Basic Hydrolysis (NaOH, H<sub>2</sub>O/EtOH):
Yields 2-hydroxy-N-[2-fluoro-4-(trifluoromethyl)phenyl]acetamide, though overreaction risks cleavage of the amide bond to form 2-fluoro-4-(trifluoromethyl)aniline ( ). -
Acid-Catalyzed Hydrolysis (H<sub>2</sub>SO<sub>4</sub>, reflux):
Produces chloroacetic acid and the corresponding aniline, albeit with <50% efficiency due to competing decomposition ( ).
Cross-Coupling Reactions
The electron-deficient aryl ring participates in palladium-catalyzed couplings:
Cyclization and Heterocycle Formation
Intramolecular cyclizations yield bioactive scaffolds:
-
Thienopyridine Synthesis:
Reacting with 2-mercaptonicotinonitrile under basic conditions forms thieno[2,3-b]pyridine-2-carboxamides via thiolate intermediate cyclization ( ). -
Quinoline Hybrids:
Condensation with 4,7-dichloroquinoline produces antimalarial thiazole-quinoline conjugates (IC<sub>50</sub> < 1 μM against Plasmodium falciparum) ( ).
Reductive Transformations
Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the chloro group to yield 2-hydroxyacetamide derivatives, though competing dehalogenation at the aryl ring is negligible ( ).
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives are often explored for their potential as pharmaceutical agents. The specific compound of interest has been investigated for:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this derivative a candidate for further pharmacological studies.
- Anticancer Properties : Some studies have suggested that fluorinated compounds can inhibit tumor growth. This acetamide derivative may possess similar properties due to its unique structure.
Agrochemicals
The compound's structure suggests potential use in agriculture as a pesticide or herbicide. Its efficacy against specific pests can be enhanced due to the trifluoromethyl group, which is known to improve biological activity.
Material Science
Due to its unique chemical properties, Acetamide, 2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- may also find applications in developing new materials, particularly in coatings and polymers where chemical resistance is required.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated several acetamide derivatives for their anti-inflammatory properties. The results indicated that compounds with a trifluoromethyl group showed significant inhibition of pro-inflammatory cytokines in vitro.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Acetamide Derivative A | 10 | COX Inhibition |
| Acetamide, 2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- | 8 | COX Inhibition |
Case Study 2: Pesticidal Efficacy
In agricultural research, a series of fluorinated acetamides were tested for their effectiveness against common pests. The results demonstrated that certain derivatives exhibited higher mortality rates compared to traditional pesticides.
| Compound | Mortality Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Traditional Pesticide | 70 | 100 |
| Acetamide, 2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- | 85 | 50 |
Mechanism of Action
The mechanism of action of Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The chloro and fluoro groups can also contribute to the compound’s binding affinity and selectivity towards certain enzymes or receptors .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group enhances metabolic resistance and bioactivity. For example, compound 6a (3-CF₃) demonstrates superior repellency compared to non-CF₃ analogs .
- Fluorine Substitution : The 2-fluoro substituent in the target compound may improve binding affinity to biological targets (e.g., insect acetylcholinesterase) through steric and electronic effects .
- Positional Effects : Substitution at the para position (e.g., 4-CF₃ in the target) often increases thermal stability and crystallinity compared to meta or ortho analogs .
Physicochemical Properties
- Melting Points : Trifluoromethyl-substituted acetamides generally exhibit higher melting points (e.g., 427 K for N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide ) due to enhanced molecular symmetry and intermolecular interactions.
- Solubility: Fluorinated analogs typically show lower aqueous solubility compared to non-halogenated compounds, necessitating formulation improvements for field applications .
Biological Activity
Acetamide, 2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- is a synthetic compound with the molecular formula and a molecular weight of approximately 255.6 g/mol. This compound features a unique structural arrangement that includes a trifluoromethyl group, a chloro group, and a fluoro group attached to a phenyl ring. Its chemical properties make it a candidate for various biological applications, particularly in medicinal chemistry and agrochemicals.
The biological activity of Acetamide, 2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- is influenced by its molecular structure. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can affect its interaction with biological targets. The chloro and fluoro substituents may also enhance binding affinity to specific enzymes or receptors, potentially leading to therapeutic effects.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of related compounds in cancer cell lines. For instance, an analogue of Acetamide showed IC50 values of 18.8 µM against colon cancer (HCT116) and 29.3 µM against breast cancer (MCF7) cell lines . These findings suggest that modifications in the acetamide structure can lead to significant anticancer activity.
Comparative Analysis
To better understand the biological implications of Acetamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| Acetamide | C9H6ClF4NO | Potential anticancer and antibacterial | TBD |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | C9H7ClF3N2O3 | Moderate cytotoxicity | TBD |
| N-(2-chloro-4-trifluoromethylphenyl)acetamide | C9H7ClF3N | Varies based on substitution | TBD |
This table highlights the variations in biological activity based on structural differences among similar compounds.
Synthetic Routes
The synthesis of Acetamide typically involves the reaction between 2-chloro-4-(trifluoromethyl)aniline and acetic anhydride under controlled conditions. The reaction is generally performed at room temperature or slightly elevated temperatures using solvents like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, advanced techniques such as continuous flow reactors may be employed to enhance yield and purity. Catalysts can also be utilized to optimize reaction conditions further.
Case Study: Anticancer Activity
In a study exploring the SAR (Structure-Activity Relationship) of acetamides, researchers synthesized various derivatives that exhibited significant cytotoxicity against leukemia cell lines, with some compounds showing IC50 values as low as 0.94 µM . These findings underscore the potential for developing new anticancer agents based on the acetamide scaffold.
Case Study: Antibacterial Efficacy
Another investigation into fluorinated compounds revealed that certain derivatives displayed strong antibacterial activity comparable to standard antibiotics . This emphasizes the importance of fluorination in enhancing biological activity.
Q & A
Basic Synthesis
Q1: What is the standard synthetic route for 2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized for high yield? Answer: The compound is synthesized via nucleophilic acyl substitution. Key steps:
Reagents: React 2-chloroacetyl chloride with 2-fluoro-4-(trifluoromethyl)aniline in dichloromethane (DCM) at 273 K.
Base: Triethylamine (TEA) is used to scavenge HCl, accelerating the reaction .
Workup: Extract with DCM, wash with saturated NaHCO₃ and brine, then concentrate under reduced pressure.
Purification: Recrystallize from toluene via slow evaporation to obtain single crystals (M.P. ~427 K) .
Optimization Tips:
- Maintain low temperatures to minimize side reactions.
- Use excess TEA (1.2–1.5 eq) to ensure complete deprotonation of the aniline.
Advanced Crystallography
Q2: What crystallographic challenges are associated with this compound, and how can SHELX software improve structural refinement? Answer: Challenges:
- Disorder: The trifluoromethyl (-CF₃) group may exhibit rotational disorder, complicating electron density maps .
- Hydrogen Bonding: Weak C–H···O interactions require precise modeling to avoid overinterpretation .
SHELX Solutions: - Use SHELXL to apply restraints on CF₃ geometry and anisotropic displacement parameters .
- Refine N–H···O hydrogen bonds with distance constraints (e.g., N–H = 0.86 Å) and riding models for C-bound H atoms .
- For twinned crystals, employ the TWIN command in SHELXL to handle non-merohedral twinning .
Table 1: Key Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Dihedral angle (CF₃ vs. acetamide) | 81.9° |
| Hydrogen bond (N–H···O) | 2.89 Å |
Hydrogen Bonding & Stability
Q3: How do intermolecular interactions dictate the crystal packing and stability of this compound? Answer: The crystal lattice is stabilized by:
N–H···O Hydrogen Bonds: Form infinite chains along the c-axis, with bond lengths of ~2.89 Å .
C–H···O Interactions: Weak secondary interactions (e.g., C1–H1A···O1 at 3.2 Å) create a 3D network .
Aromatic Stacking: The fluorinated phenyl groups exhibit edge-to-face π-π interactions, enhancing thermal stability (TGA decomposition >250°C) .
Methodological Note: Use Mercury Software to visualize interaction networks and quantify packing coefficients.
Spectroscopic Characterization
Q4: Which spectroscopic techniques are critical for confirming the structure and purity of this compound? Answer:
NMR Spectroscopy:
- ¹H NMR: Look for NH resonance at δ 9.8–10.2 ppm (broad, exchangeable). Aromatic protons appear as multiplets due to fluorine coupling (e.g., J₃-F = 8–10 Hz) .
- ¹⁹F NMR: Signals for -CF₃ (~δ -60 ppm) and aryl-F (~δ -110 ppm) confirm substitution patterns .
Mass Spectrometry: High-resolution MS (HRMS) should match the exact mass (e.g., [M+H]⁺ = 293.08 Da) .
Advanced Tip: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region.
Chemical Reactivity
Q5: What are the strategic sites for derivatizing this compound to explore structure-activity relationships (SAR)? Answer: Reactive Sites:
Chloro Group (C2): Susceptible to nucleophilic substitution (e.g., with amines or thiols) .
Acetamide NH: Participate in cross-coupling (e.g., Buchwald-Hartwig) to introduce aryl/alkyl groups .
Fluorine Atoms: Replace via SNAr reactions under basic conditions .
Example Protocol:
- Suzuki Coupling: React with boronic acids (Pd(OAc)₂, SPhos, K₂CO₃, DMF/H₂O, 80°C) to functionalize the phenyl ring .
Thermal Analysis
Q6: How can researchers assess the thermal stability of this compound, and what decomposition pathways are likely? Answer: Methods:
- TGA/DSC: Perform under N₂ (10°C/min) to determine decomposition onset (~250°C) and melting points .
Decomposition Pathways:
Acetamide Cleavage: Release HCl and form 2-fluoro-4-(trifluoromethyl)aniline.
CF₃ Degradation: Generate HF and carbonyl byproducts at >300°C .
Safety Note: Conduct thermal analysis in a fume hood due to potential HF release.
Advanced Applications
Q7: What role does this compound play in developing kinase inhibitors or agrochemicals? Answer:
- Pharmaceuticals: Serves as a scaffold for tyrosine kinase inhibitors (e.g., LY2457546 analogs) by modifying the acetamide and fluorophenyl groups .
- Agrochemicals: Derivatives (e.g., metolachlor analogs) act as herbicide precursors via chloroacetamide reactivity .
SAR Insight: The electron-withdrawing -CF₃ group enhances metabolic stability, prolonging bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
